molecular formula C21H22F3NO2S B2431205 (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1421507-04-1

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2431205
CAS No.: 1421507-04-1
M. Wt: 409.47
InChI Key: NCZSAIIYEMVZOZ-UHFFFAOYSA-N
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Description

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a methoxyphenyl group, a trifluoromethyl group, and a thiomethyl group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the various functional groups. For example, the methoxyphenyl group might be susceptible to reactions involving its aromatic ring, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyphenyl and trifluoromethyl groups might increase its solubility in polar solvents .

Scientific Research Applications

Structural and Synthesis Applications

  • Research has focused on synthesizing novel compounds with specific substitutions, demonstrating the compound's role in creating isomorphous structures and obeying the chlorine-methyl (Cl-Me) exchange rule. This has implications for understanding molecular disorder and isomorphism during data-mining procedures, which is crucial for designing new drugs with desired properties (Swamy et al., 2013).
  • Another study synthesized a compound by a substitution reaction and characterized it using various spectroscopic techniques. The structure, confirmed by single-crystal X-ray diffraction, revealed specific conformation and interactions, essential for understanding the compound's stability and reactivity (Karthik et al., 2021).

Biological Evaluation and Therapeutic Potential

  • The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed promising results, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Chaudhari, 2012).
  • In another context, derivatives were designed and synthesized with significant antimicrobial activities, suggesting the compound's utility in creating new molecular entities with potential therapeutic applications (Ramudu et al., 2017).

Molecular Structure Analysis

  • Detailed structural analysis of synthesized compounds provides insights into molecular interactions, such as hydrogen bonding and π···π interactions. This analysis is crucial for drug design, as it helps predict the molecule's behavior in biological systems (Lakshminarayana et al., 2009).

Novel Synthesis Techniques

  • Advanced synthesis techniques are being developed to create compounds with specific properties. For example, one study reported the synthesis of a compound with enhanced estrogen antagonist potency, illustrating the chemical's versatility in generating pharmacologically active molecules (Palkowitz et al., 1997).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the specific mechanism of action for this compound .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2S/c1-27-16-6-8-17(9-7-16)28-14-15-10-12-25(13-11-15)20(26)18-4-2-3-5-19(18)21(22,23)24/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZSAIIYEMVZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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